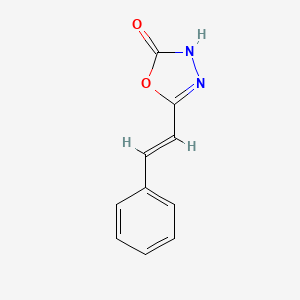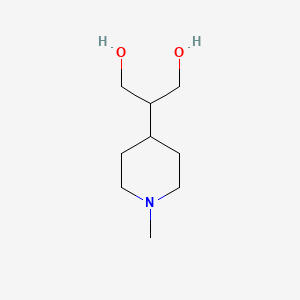
2-(1-methylpiperidin-4-yl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methylpiperidin-4-yl)propane-1,3-diol, also known as 1-methyl-4-piperidinopropan-1,3-diol (MPPD) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in water and alcohol. MPPD is a versatile compound that can be used for a variety of purposes in the laboratory, including as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects.
科学的研究の応用
MPPD is widely used in scientific research as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. It has been used to synthesize a variety of compounds, including peptides, amides, and heterocyclic compounds. It has also been used as a catalyst for the synthesis of various polymers, such as polyurethanes and polyesters. In addition, MPPD has been used to study the biochemical and physiological effects of various drugs, including opioids, anticonvulsants, and antipsychotics.
作用機序
The mechanism of action of MPPD is not fully understood. However, it is believed that MPPD acts as a proton donor, enabling the formation of various compounds by facilitating the transfer of protons between molecules. In addition, it is believed that MPPD may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
MPPD has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, potentially helping to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, potentially helping to reduce inflammation in the body. In addition, MPPD has been found to have anti-tumor effects, potentially helping to prevent the growth of cancerous cells.
実験室実験の利点と制限
One of the main advantages of using MPPD in laboratory experiments is its versatility. It can be used as a reagent for organic synthesis, a catalyst for various reactions, and as a tool for studying biochemical and physiological effects. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using MPPD for laboratory experiments. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.
将来の方向性
The potential applications of MPPD in scientific research are vast and varied. It could be used to study the biochemical and physiological effects of various drugs, as well as to develop new drugs and therapies. In addition, it could be used to study the effects of environmental toxins, and to develop new methods of detoxification. Finally, it could be used to study the effects of various compounds on the human body, and to develop new treatments for various diseases and disorders.
合成法
MPPD is synthesized through a two-step process, beginning with the reaction of 1-methylpiperidine with ethyl chloroformate. This reaction produces 2-(1-methylpiperidin-4-yl)propane-1,3-dioliperidinopropan-1,3-diol ethyl ester, which is then hydrolyzed to form the desired product, MPPD. The reaction is carried out in an aqueous solution of sodium hydroxide, and the final product is separated and purified by distillation.
特性
IUPAC Name |
2-(1-methylpiperidin-4-yl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-10-4-2-8(3-5-10)9(6-11)7-12/h8-9,11-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPCXZKWENCWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

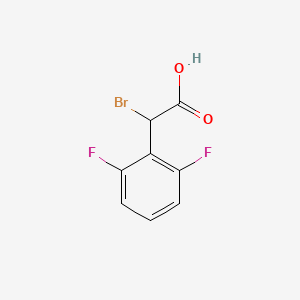




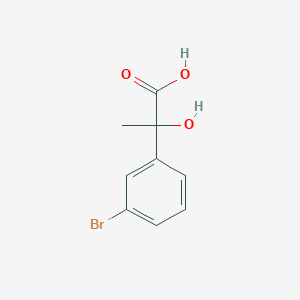
![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)
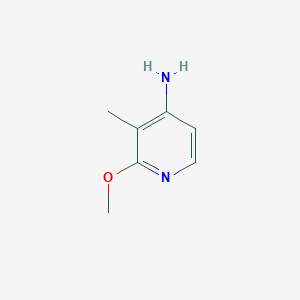
![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

